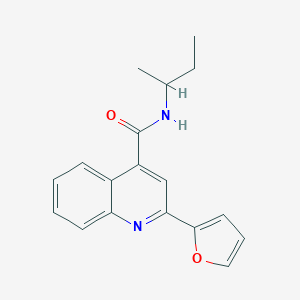![molecular formula C14H19F3N4O B279902 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide](/img/structure/B279902.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory process, and by inhibiting their production, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the activity of COX-2 with a high degree of selectivity, while having little or no effect on the activity of COX-1. This selectivity is important as it reduces the risk of unwanted side effects such as gastrointestinal bleeding and ulceration.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide is its high degree of selectivity for COX-2 inhibition. This makes it a potential candidate for the treatment of various inflammatory disorders with reduced risk of unwanted side effects. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide. Another potential area of research is the investigation of the potential therapeutic applications of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide in other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Overall, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide has shown promising results in various scientific research studies and may have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with N-(1-piperidinyl)acetamide in the presence of a suitable coupling agent. The resulting compound is then purified using standard chromatographic techniques.
Scientific Research Applications
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and other related conditions.
properties
Molecular Formula |
C14H19F3N4O |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)12-8-11(10-4-5-10)21(18-12)9-13(22)19-20-6-2-1-3-7-20/h8,10H,1-7,9H2,(H,19,22) |
InChI Key |
ZDJQHJJLKOSBFH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Canonical SMILES |
C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
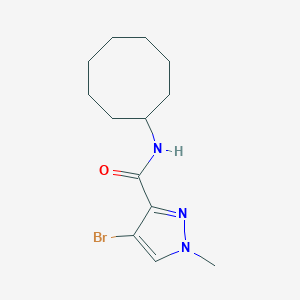
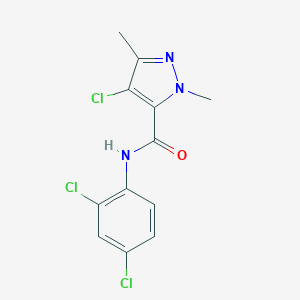
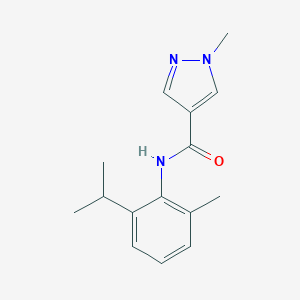
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

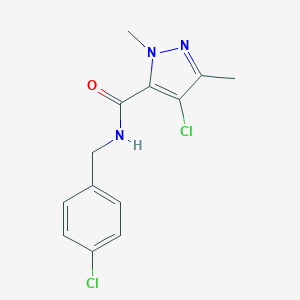
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
